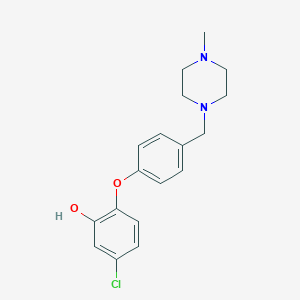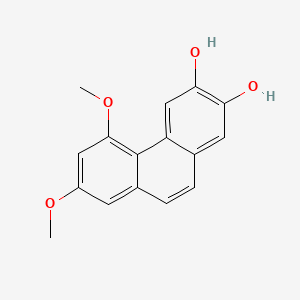
TgENR-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TgENR-IN-1, also known as Compound 5a, is a chemical compound that acts as an inhibitor for Toxoplasma gondii enoyl reductase (TgENR). This enzyme is crucial for the survival of the Toxoplasma gondii parasite, which causes toxoplasmosis in humans. This compound inhibits 25% of TgENR activity at a concentration of 1 μM and exhibits toxicity with an IC50 of greater than 10 μM in parasite tissue .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TgENR-IN-1 involves the preparation of diaryl ether inhibitors. The specific synthetic route and reaction conditions are detailed in the literature by Cheng et al. (2013). The synthesis typically involves the formation of a diaryl ether structure through a series of chemical reactions, including nucleophilic substitution and coupling reactions .
Industrial Production Methods: There is limited information available on the industrial production methods of this compound. given its application in scientific research, it is likely produced in specialized laboratories under controlled conditions to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: TgENR-IN-1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. The compound can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include nucleophiles, electrophiles, and oxidizing or reducing agents. The specific conditions depend on the desired reaction and the functional groups involved .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions may result in the formation of various substituted diaryl ethers .
Scientific Research Applications
TgENR-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is primarily used as a research tool to study the inhibition of Toxoplasma gondii enoyl reductase and its effects on the parasite. This research is crucial for developing new treatments for toxoplasmosis .
Researchers are exploring its efficacy and safety as a potential therapeutic agent .
Mechanism of Action
TgENR-IN-1 exerts its effects by inhibiting the activity of Toxoplasma gondii enoyl reductase. This enzyme is involved in the fatty acid synthesis pathway of the parasite, which is essential for its survival and proliferation. By inhibiting TgENR, this compound disrupts the parasite’s ability to synthesize fatty acids, leading to its death .
The molecular target of this compound is the active site of the TgENR enzyme, where it binds and prevents the enzyme from catalyzing its reaction. This inhibition is concentration-dependent, with higher concentrations of this compound leading to greater inhibition of the enzyme .
Comparison with Similar Compounds
TgENR-IN-1 is unique in its specific inhibition of Toxoplasma gondii enoyl reductase. Similar compounds include other diaryl ether inhibitors that target the same enzyme. These compounds may have different structures and potencies but share the common mechanism of inhibiting TgENR .
Some similar compounds include:
- Compound 5b: Another diaryl ether inhibitor with a slightly different structure and potency.
- Compound 6a: A related compound that also targets TgENR but with different binding affinities and inhibitory effects .
Properties
Molecular Formula |
C18H21ClN2O2 |
|---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
5-chloro-2-[4-[(4-methylpiperazin-1-yl)methyl]phenoxy]phenol |
InChI |
InChI=1S/C18H21ClN2O2/c1-20-8-10-21(11-9-20)13-14-2-5-16(6-3-14)23-18-7-4-15(19)12-17(18)22/h2-7,12,22H,8-11,13H2,1H3 |
InChI Key |
AAAOHZKJEOMMFK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B12373770.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-naphthalen-2-ylpyrimidin-2-amine](/img/structure/B12373782.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-methylbenzamide](/img/structure/B12373798.png)

![tripotassium;(2E)-3-(4-carboxybutyl)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12373805.png)





![(2S,4R)-1-[(2S)-2-[11-[3-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]propanoylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12373836.png)

